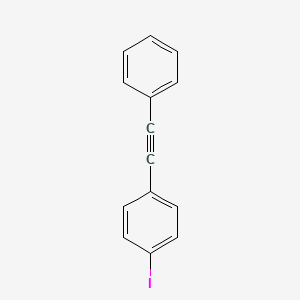
1-Iodo-4-(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9I. It is a derivative of benzene, where an iodine atom and a phenylethynyl group are substituted at the 1 and 4 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where 1-iodo-4-bromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(phenylethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The phenylethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters, along with palladium catalysts, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted benzenes.
Coupling Products: Biaryl compounds or other extended aromatic systems.
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alkanes or partially hydrogenated compounds.
Scientific Research Applications
1-Iodo-4-(phenylethynyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(phenylethynyl)benzene in various reactions involves the activation of the iodine atom or the phenylethynyl group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can also participate in π-π interactions and conjugation, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
- 1-Iodo-2-(phenylethynyl)benzene
- 1-Iodo-3-(phenylethynyl)benzene
- 4-Iodo-1-(phenylethynyl)benzene
Comparison: 1-Iodo-4-(phenylethynyl)benzene is unique due to the specific positioning of the iodine and phenylethynyl groups, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
1849-28-1 |
|---|---|
Molecular Formula |
C14H9I |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
1-iodo-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |
InChI Key |
FVSNTYPAZLFBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15124338.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)
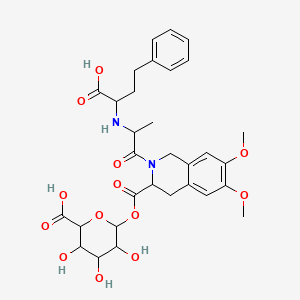
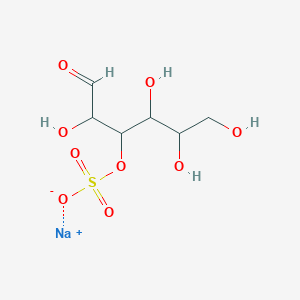
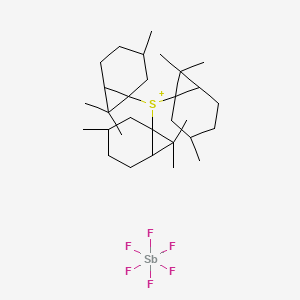
![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
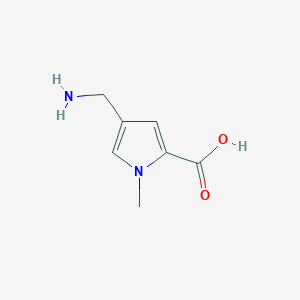
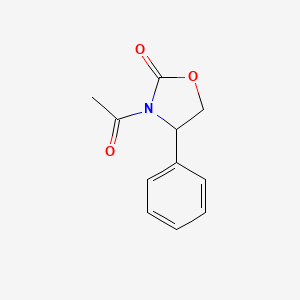
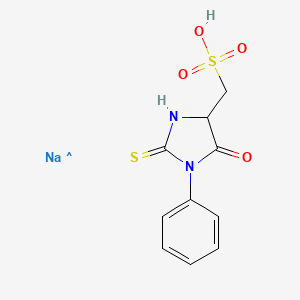
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)

